molecular formula C12H16N6OS B2610991 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 2309597-72-4

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No. B2610991
CAS RN: 2309597-72-4
M. Wt: 292.36
InChI Key: JQGDHCUUAQLMPA-UHFFFAOYSA-N
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Description

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C12H16N6OS and its molecular weight is 292.36. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound is related to chemical families with significant research interest due to their potential applications in various fields. The synthesis and study of related compounds, such as 1,2,3-triazoles and 1,3,4-thiadiazoles, have been extensively documented. For instance, the synthesis of 1,2,3-triazole-4-carboxylic acid derivatives from 2-azido-1,3,4-thiadiazoles has been explored, highlighting the reactivity and potential utility of these compounds in creating novel molecules with desirable properties (Pokhodylo et al., 2018). This research indicates a broad interest in synthesizing and characterizing compounds that may possess unique biological or chemical activities due to the presence of triazole and thiadiazole moieties.

Antimicrobial and Antitumor Activities

Compounds with structures similar to the one mentioned have been evaluated for their antimicrobial and antitumor activities. A study demonstrated the synthesis of nitrogen and sulfur-containing heterocyclic compounds, highlighting their potential antibacterial and antifungal properties (Mistry & Desai, 2006). Another investigation into ( ±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives revealed promising in vitro anticoronavirus and antitumoral activity, suggesting that modifications on the phenyl moiety can significantly influence biological properties (Jilloju et al., 2021).

Antioxidant and Anticancer Potential

The antioxidant and anticancer activities of novel derivatives containing triazole and thiadiazole rings have also been a subject of interest. For example, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide demonstrated significant antioxidant activity, with some compounds showing greater effectiveness than ascorbic acid, and exhibited cytotoxicity against cancer cell lines, suggesting potential anticancer applications (Tumosienė et al., 2020).

Catalytic Applications

The synthesis and application of azolo[b]1,3,4-thiadiazinium bromides, which share structural features with the compound of interest, have been investigated, revealing insights into their crystal structures and potential catalytic uses (Laus et al., 2014). This research points towards the exploration of these compounds in catalysis, possibly due to their unique electronic and structural properties.

properties

IUPAC Name

(4-propylthiadiazol-5-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6OS/c1-2-3-10-11(20-16-15-10)12(19)17-4-9(5-17)6-18-8-13-7-14-18/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGDHCUUAQLMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CC(C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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